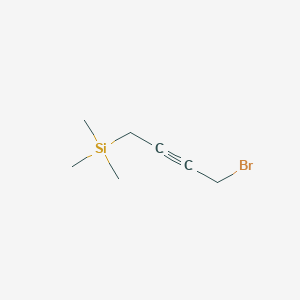
(4-Bromobut-2-yn-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H13BrSi. It is a derivative of butyne, where a bromine atom is attached to the fourth carbon and a trimethylsilyl group is attached to the first carbon. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobut-2-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(4-Bromobut-2-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in the presence of a base such as triethylamine.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is used for hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted butynes depending on the nucleophile used.
Coupling Reactions: Products include conjugated enynes or other complex organic molecules.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
科学的研究の応用
(4-Bromobut-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.
作用機序
The mechanism of action of (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group for the alkyne, allowing selective reactions at other sites of the molecule. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
類似化合物との比較
Similar Compounds
- (4-Bromo-2-butyn-1-yl)trimethylsilane
- (4-Bromobut-1-yn-1-yl)trimethylsilane
- 4-Bromo-1-trimethylsilyl-1-butyne
Uniqueness
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. The presence of both a bromine atom and a trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
121823-55-0 |
|---|---|
分子式 |
C7H13BrSi |
分子量 |
205.17 g/mol |
IUPAC名 |
4-bromobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
InChIキー |
NRAZIJVUQDMBKI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



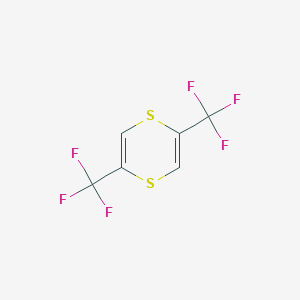


![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
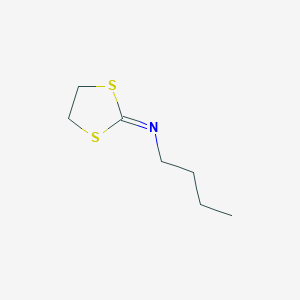
![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)

![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
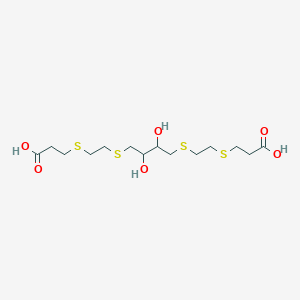
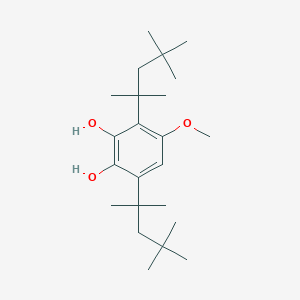
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)

